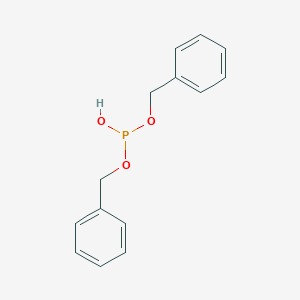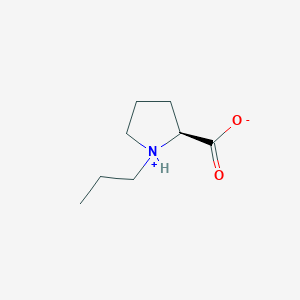
L-Proline, 1-propyl-
Vue d'ensemble
Description
“L-Proline, 1-propyl-” is a derivative of L-Proline . L-Proline is a natural amino acid having secondary amine functionality and acts as a bifunctional catalyst (organo-catalyst) . It plays a unique role in the folding and structure of protein .
Synthesis Analysis
L-Proline analogues have been developed due to their unique role in protein folding and structure . They are valuable reagents for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells . They are also useful compounds for industrial use . For instance, microorganisms that overproduce L-Proline have been obtained by isolating mutants resistant to L-Proline analogues .Molecular Structure Analysis
The molecule under consideration, L-Proline in monomer and dimer states, were optimized using DFT/B3LYP and DFT/M06-2X methods with 6-31G (d,p) basis set .Chemical Reactions Analysis
L-Proline analogues are known to induce a transient stress response in cells, comparable with that of heat shock stress . Many analogues are transported into cells via amino acid permeases (transporters). Once inside a cell, the analogues compete with naturally occurring amino acids for incorporation into nascent proteins, resulting in protein misfolding .Physical And Chemical Properties Analysis
L-Proline is a small molecule, non-toxic, inexpensive, readily available in both enantiomeric forms having bifunctional acid-base sites . It has a molecular weight of 115.13 g/mol .Applications De Recherche Scientifique
Protein Folding and Structure
L-Proline plays a unique role in the folding and structure of proteins . Due to its unique conformational properties, a variety of synthetic proline analogues, including L-Proline, 1-propyl-, have been developed .
Cellular Metabolism Studies
L-Proline analogues have been proven to be valuable reagents for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells .
Industrial Applications
In addition to fundamental research, L-Proline analogues are also useful compounds for industrial use . For instance, microorganisms that overproduce L-Proline have been obtained by isolating mutants resistant to L-Proline analogues .
Pharmaceutical Applications
L-Proline analogues are promising candidates for tuning the biological, pharmaceutical, or physicochemical properties of naturally occurring or de novo designed peptides .
Organic Synthesis
Many hydroxyprolines (HOPs), such as 4-L-THOP and cis-4-hydroxy-L-proline (4-L-CHOP), are useful chiral building blocks for the organic synthesis of pharmaceuticals .
Antitumor Activity
L-AZC and 4-L-CHOP, which are potent inhibitors of cell growth, have been tested for their antitumor activity in tissue culture and in vivo .
Green Catalyst
L-Proline is a versatile organo-catalyst in organic chemistry, with applications in diverse reactions and as a ‘Green catalyst’ for the synthesis of important heterocycles .
Peptide Synthesis
3-Substituted proline chimeras, including L-Proline, 1-propyl-, are of potential use for peptide syntheses and as tools for SAR studies of biologically active peptides and the development of secondary structure mimetics .
Mécanisme D'action
Target of Action
L-Proline, 1-propyl-, also known as 4-propyl-L-proline (PPL), is a unique amino acid that primarily targets the process of chiral resolution . It acts as a resolution agent for both enantiomers of mandelic acid . This compound has a unique role in the folding and structure of proteins .
Mode of Action
The mode of action of L-Proline, 1-propyl- involves its interaction with its targets, leading to significant changes. It can resolve both R- and S-enantiomers of mandelic acid from a racemic mixture simply by varying the stoichiometry . This is achieved by the existence of stoichiometrically diverse cocrystal systems between R- and S-mandelic acid and L-Proline .
Biochemical Pathways
L-Proline, 1-propyl- affects the biochemical pathways involved in chiral resolution . It plays a crucial role in the synthesis of complex structures and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells . The reaction may proceed through either iminium catalysis, or enamine catalysis or bifunctional acid–base catalysis .
Result of Action
The result of L-Proline, 1-propyl- action is the successful resolution of both enantiomers of mandelic acid from a racemic mixture . This leads to the production of more potent lincosamides . It also results in the synthesis of complex structures and the regulation of macromolecule synthesis .
Action Environment
The action of L-Proline, 1-propyl- can be influenced by environmental factors. For instance, the stoichiometry of the reaction can affect the resolution of the enantiomers . Additionally, the presence of other amino acids and compounds in the environment can potentially affect the action, efficacy, and stability of L-Proline, 1-propyl- .
Orientations Futures
L-Proline analogues are promising candidates for tuning the biological, pharmaceutical, or physicochemical properties of naturally occurring or de novo designed peptides . They are also potent inhibitors of cell growth and have been tested for their antitumor activity in tissue culture and in vivo .
Propriétés
IUPAC Name |
(2S)-1-propylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXLHZVPLXEUPP-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Proline, 1-propyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



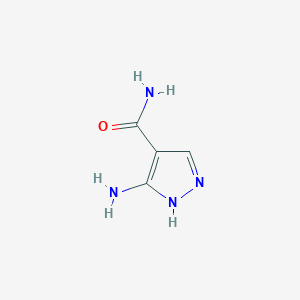


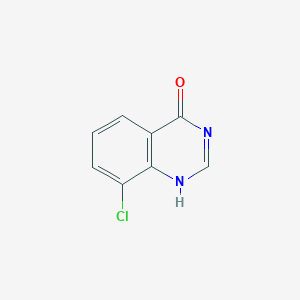
![[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane](/img/structure/B19580.png)
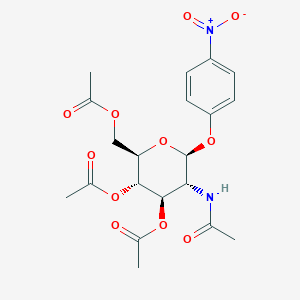

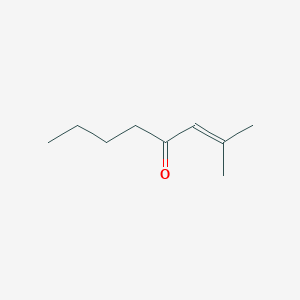


![4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid](/img/structure/B19598.png)

![Sodium;(3R,5R)-7-[(1S,2R,3R,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B19601.png)
